molecular formula C19H19NO3 B12985658 tert-Butyl 5-phenoxy-1H-indole-1-carboxylate

tert-Butyl 5-phenoxy-1H-indole-1-carboxylate

Cat. No.: B12985658
M. Wt: 309.4 g/mol
InChI Key: YKQJEQACYJDAMC-UHFFFAOYSA-N
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Description

tert-Butyl 5-phenoxy-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butyl group, a phenoxy group, and an indole core, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-phenoxy-1H-indole-1-carboxylate typically involves the reaction of indole derivatives with tert-butyl chloroformate and phenol derivatives. One common method includes:

    Starting Materials: Indole, tert-butyl chloroformate, and phenol.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The indole derivative is first reacted with tert-butyl chloroformate to form the tert-butyl indolecarboxylate intermediate. This intermediate is then reacted with a phenol derivative to introduce the phenoxy group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-phenoxy-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

tert-Butyl 5-phenoxy-1H-indole-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 5-phenoxy-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various enzymes and receptors, modulating their activity. The phenoxy group can enhance the compound’s binding affinity and specificity, while the tert-butyl group can improve its stability and bioavailability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5-bromo-1H-indole-1-carboxylate
  • tert-Butyl 5-iodoindoline-1-carboxylate
  • tert-Butyl 1-indolecarboxylate

Uniqueness

tert-Butyl 5-phenoxy-1H-indole-1-carboxylate is unique due to the presence of the phenoxy group, which can significantly influence its chemical and biological properties. This makes it distinct from other similar compounds that may lack this functional group or have different substituents.

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

tert-butyl 5-phenoxyindole-1-carboxylate

InChI

InChI=1S/C19H19NO3/c1-19(2,3)23-18(21)20-12-11-14-13-16(9-10-17(14)20)22-15-7-5-4-6-8-15/h4-13H,1-3H3

InChI Key

YKQJEQACYJDAMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)OC3=CC=CC=C3

Origin of Product

United States

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